ARS-1630

描述

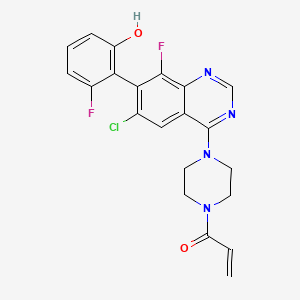

ARS-1630 (CAS: 1698055-86-5) is a small-molecule inhibitor targeting the mutant K-ras G12C protein, a key oncogenic driver in cancers such as pancreatic, colorectal, and non-small cell lung carcinoma. It is derived from patent WO 2015054572 A1 and functions as the less active R-conformational atropisomer of ARS-1620, exhibiting 1,000-fold lower potency . Structurally, this compound shares the molecular formula C₂₁H₁₇ClF₂N₄O₂ with ARS-1620 but differs in stereochemical configuration, which critically impacts its bioactivity .

This compound is primarily utilized as a negative control in preclinical studies to validate the specificity of ARS-1620 and other K-ras inhibitors. Its low potency (kinetic value: 1.2 ± 0.6 M⁻¹s⁻¹) makes it unsuitable for therapeutic development, but it remains valuable for mechanistic research . Current applications focus on in vitro and in vivo models to dissect K-ras signaling pathways and assess off-target effects of related compounds.

Structure

3D Structure

属性

IUPAC Name |

1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPZPNYZFSJUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

. 合成路线通常包括从市售原料开始的几个有机合成步骤。反应条件通常涉及使用特定试剂和催化剂来实现所需的化学转化。 ARS-1620 的工业生产方法可能包括扩大这些合成路线,同时确保最终产品的纯度和一致性 .

化学反应分析

ARS-1620 经历各种化学反应,包括与 KRAS G12C 蛋白的共价结合 . 这种结合涉及化合物与 KRAS 蛋白 II 型开关口袋中的半胱氨酸残基之间形成共价键 . 这些反应中常用的试剂包括有机溶剂、催化剂和特异性结合剂。 从这些反应中形成的主要产物是共价结合的 KRAS G12C-ARS-1620 复合物 .

科学研究应用

作用机制

相似化合物的比较

ARS-1630 vs. ARS-1620

Key Findings :

- Structural isomerism between this compound and ARS-1620 underpins their divergent bioactivities. The R-configuration in this compound reduces binding affinity to K-ras G12C, rendering it pharmacologically inert .

- ARS-1620’s superior potency has driven its advancement into clinical trials, while this compound remains confined to experimental controls .

This compound vs. RMC-7977

Key Findings :

- RMC-7977’s pan-RAS inhibition offers broader applicability compared to this compound’s mutation-specific action. However, its lack of G12C selectivity may increase off-target risks .

- This compound’s precision for K-ras G12C makes it a critical tool for studying mutation-specific signaling, whereas RMC-7977 is optimized for tumors with heterogeneous RAS mutations .

Structural and Functional Insights

- This compound vs. ARS-1620 : The enantiomeric relationship highlights the importance of stereochemistry in drug design. Substituting a single chiral center converts a therapeutic candidate (ARS-1620) into a near-inert analog (this compound) .

- This compound vs. RMC-7977: While both inhibit RAS pathways, this compound’s covalent binding to K-ras G12C contrasts with RMC-7977’s non-covalent, GTP-competitive mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。